5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide
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Overview
Description
5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 3-methoxy-1,6-naphthyridine with chlorinating agents to introduce the chloro group at the 5-position . The carboxamide group can be introduced through amidation reactions using appropriate amine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound with a similar core structure.
5-Chloro-1,6-naphthyridine: Lacks the methoxy and carboxamide groups.
3-Methoxy-1,6-naphthyridine: Lacks the chloro and carboxamide groups.
Uniqueness
5-Chloro-3-methoxy-1,6-naphthyridine-2-carboxamide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The carboxamide group further enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1,6-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-7-4-5-6(2-3-13-9(5)11)14-8(7)10(12)15/h2-4H,1H3,(H2,12,15) |
InChI Key |
ZKMHXHMTYYOHRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CN=C(C2=C1)Cl)C(=O)N |
Origin of Product |
United States |
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